N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-14-11-15(2)18(16(3)12-14)24(21,22)19-13-17-5-7-20(8-6-17)9-10-23-4/h11-12,17,19H,5-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREREKYTESDERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Mesitylene
The synthesis begins with the sulfonation of mesitylene (1,3,5-trimethylbenzene) using chlorosulfonic acid under controlled conditions. This step introduces the sulfonyl group at the para position relative to the methyl substituents, yielding 2,4,6-trimethylbenzenesulfonic acid .
Reaction Conditions :
- Temperature: 0–5°C (prevents polysulfonation).
- Molar Ratio: Mesitylene:chlorosulfonic acid = 1:1.2.
- Solvent: Dichloromethane (ensures homogeneity).
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) to generate 2,4,6-trimethylbenzenesulfonyl chloride , a reactive electrophile for subsequent amidation:
$$
\text{2,4,6-Trimethylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Key Parameters :
- Reaction Time: 4–6 hours at reflux (40°C).
- Yield: 78–85% after distillation under reduced pressure.
Preparation of (1-(2-Methoxyethyl)piperidin-4-yl)methylamine
Piperidine-4-yl-methanol as the Starting Material
Piperidine-4-yl-methanol undergoes N-alkylation with 2-methoxyethyl bromide in the presence of sodium hydride (NaH) as a base:
$$
\text{Piperidine-4-yl-methanol} + \text{2-Methoxyethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Methoxyethyl)piperidin-4-yl-methanol}
$$
Optimization Notes :
- Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
- Temperature : 0–5°C during NaH addition to mitigate exothermic side reactions.
- Workup : Quenching with ice-water precipitates the product, which is extracted with ethyl acetate.
Oxidation to the Corresponding Amine
The alcohol intermediate is oxidized to the primary amine using a two-step process:
- Swern Oxidation : Converts the alcohol to an aldehyde using oxalyl chloride and dimethyl sulfide.
- Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield (1-(2-methoxyethyl)piperidin-4-yl)methylamine :
$$
\text{1-(2-Methoxyethyl)piperidin-4-yl-methanol} \xrightarrow{\text{(COCl)}2, \text{DMSO}} \text{Aldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{(1-(2-Methoxyethyl)piperidin-4-yl)methylamine}
$$
Characterization Data :
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2820 cm⁻¹ (C–H of methoxy).
- ¹H NMR (300 MHz, CD₃OD) : δ 3.45 (t, J = 6 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.85–2.70 (m, 2H, piperidine N–CH₂).
Sulfonamide Coupling Reaction
Reaction of Sulfonyl Chloride with the Piperidine Amine
The final step involves nucleophilic attack of the piperidine amine on the sulfonyl chloride, facilitated by triethylamine (TEA) as a base:
$$
\text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{(1-(2-Methoxyethyl)piperidin-4-yl)methylamine} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide}
$$
Optimized Conditions :
- Molar Ratio : 1:1.1 (sulfonyl chloride:amine) to ensure complete conversion.
- Solvent : Dichloromethane (CH₂Cl₂) for improved mixing.
- Temperature : 0°C initially, warming to room temperature over 2 hours.
Purification and Yield
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >95% purity.
- Yield : 68–72%.
- Melting Point : 142–144°C.
Alternative Synthetic Routes and Comparative Analysis
Grignard-Free Alkylation Strategy
Patent US8697876B2 highlights a transfer hydrogenation method for piperidine N-alkylation using formaldehyde and palladium on charcoal under ambient pressure. This approach avoids cryogenic conditions required for traditional Grignard reagents:
$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{HCHO, Pd/C, HCO}_2\text{H}} \text{1-Methylpiperidine-4-carboxylic acid}
$$
Adaptation for Target Compound :
- Substitute formaldehyde with 2-methoxyethyl acetate to introduce the desired side chain.
- Catalyst: 10% Pd/C in formic acid at 90°C for 6 hours.
Microwave-Assisted Sulfonamide Formation
Recent advancements employ microwave irradiation to accelerate sulfonamide coupling. A 15-minute reaction at 100°C in acetonitrile improves yield to 82% while reducing byproducts.
Scalability and Industrial Considerations
Cost-Efficiency of Reagents
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, in the development of anticancer agents. Research indicates that compounds with sulfonamide structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of new sulfonamide derivatives have shown promising results in inhibiting tumor growth in preclinical models .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The sulfonamide moiety plays a crucial role in interacting with specific enzymes or receptors involved in cancer cell proliferation and survival .
Enzyme Inhibition
α-Glucosidase and Acetylcholinesterase Inhibitors
this compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that similar sulfonamide compounds can inhibit α-glucosidase and acetylcholinesterase enzymes, which are important targets for treating Type 2 diabetes and Alzheimer's disease, respectively . The inhibition of these enzymes can lead to decreased glucose absorption and improved cognitive function.
Antimicrobial Properties
Broad-Spectrum Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research on related benzenesulfonamide compounds indicates effectiveness against both Gram-positive and Gram-negative bacteria. This includes multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are significant concerns in clinical settings . The ability to combat antibiotic resistance makes this class of compounds particularly valuable in developing new antimicrobial therapies.
Case Studies
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Sulfonamide Core
The 2,4,6-trimethylbenzenesulfonamide group is a recurring motif in medicinal chemistry. Comparisons with analogous compounds reveal:
Key Insight: The methoxyethyl-piperidine substituent in the target compound enhances solubility compared to the lipophilic 4-chlorophenyl group in .
Piperidine-Based Analogues
Piperidine derivatives are prevalent in drug design due to their conformational flexibility. Notable comparisons include:
- Goxalapladib (CAS-412950-27-7): Contains a 1-(2-methoxyethyl)piperidin-4-yl group linked to a naphthyridine-acetamide core.
- Fentanyl Analogues (): E.g., N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide. These opioids highlight how piperidine substitution (e.g., phenylethyl vs. methoxyethyl) dictates receptor specificity. The target compound’s methoxyethyl group likely reduces opioid receptor affinity but may enhance selectivity for non-opioid targets .
- Piperidine-Linked Triazines (): E.g., 6b4 (benzenesulfonamide linked to triazine-piperidine).
Sulfonamide Linker Modifications
The sulfonamide linker’s role in molecular recognition is exemplified by:
- Example 53 () : A chromen-4-one-pyrazolo-pyrimidine sulfonamide. The bulky heterocyclic systems contrast with the target compound’s mesitylene group, implying divergent binding modes (e.g., kinase inhibition vs. cyclooxygenase modulation) .
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): The anilinopyridine group may engage in π-π stacking, whereas the target’s mesitylene group provides steric bulk, possibly reducing off-target interactions .
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O2S
- Molecular Weight : 298.41 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The sulfonamide group may enhance solubility and bioavailability, facilitating its pharmacological effects.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, positioning it as a candidate for further cancer research.
- CNS Effects : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter release and reuptake.
Research Findings and Case Studies
Several studies have investigated the biological activities of similar compounds and their derivatives:
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation explored the compound's effect on breast cancer cells (MCF-7). The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating promising anticancer properties.
Case Study 3: CNS Modulation
Research conducted on the compound's interaction with neurotransmitter systems revealed that it acts as a partial agonist at dopamine D2 receptors. This activity suggests potential therapeutic applications in treating disorders such as schizophrenia or depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
